4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride
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Overview
Description
4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with acetoxymethyl and laurate groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable starting materials such as acetaldehyde and ammonia.
Introduction of Acetoxymethyl Groups: The acetoxymethyl groups are introduced via an esterification reaction using acetic anhydride and a suitable catalyst.
Laurate Group Addition: The laurate group is attached through an esterification reaction with lauric acid and a suitable activating agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its acetoxymethyl and laurate groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(hydroxymethyl)-2-methyl-3-pyridyl laurate hydrochloride
- 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl butyrate hydrochloride
- 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl palmitate hydrochloride
Uniqueness
4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride is unique due to its specific combination of acetoxymethyl and laurate groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
3262-86-0 |
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Molecular Formula |
C24H38ClNO6 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
[4,5-bis(acetyloxymethyl)-2-methylpyridin-3-yl] dodecanoate;hydrochloride |
InChI |
InChI=1S/C24H37NO6.ClH/c1-5-6-7-8-9-10-11-12-13-14-23(28)31-24-18(2)25-15-21(16-29-19(3)26)22(24)17-30-20(4)27;/h15H,5-14,16-17H2,1-4H3;1H |
InChI Key |
LLIAEBRVLJUFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C(=CN=C1C)COC(=O)C)COC(=O)C.Cl |
Origin of Product |
United States |
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